molecular formula C9H5Br2F5O B3043523 (2,3-Dibromopentafluoropropoxy)benzene CAS No. 883532-09-0

(2,3-Dibromopentafluoropropoxy)benzene

Cat. No.: B3043523
CAS No.: 883532-09-0
M. Wt: 383.93 g/mol
InChI Key: QYJBNNMFIHYLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dibromopentafluoropropoxy)benzene is an organofluorine compound with the molecular formula C₉H₅Br₂F₅O and a molecular weight of 383.94 g/mol . This compound features a benzene ring substituted with a (2,3-dibromopentafluoropropoxy) group, making it a unique and valuable chemical in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: (2,3-Dibromopentafluoropropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, with reactions typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Scientific Research Applications

(2,3-Dibromopentafluoropropoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,3-Dibromopentafluoropropoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s bromine and fluorine atoms play a crucial role in its reactivity, allowing it to form stable intermediates and products. The pathways involved include the formation of arenium ions and subsequent stabilization through resonance and inductive effects .

Comparison with Similar Compounds

  • (2,3-Dibromo-1,1,2,3,3-pentafluoropropoxy)benzene
  • (2,3-Dichloropentafluoropropoxy)benzene
  • (2,3-Difluoropentafluoropropoxy)benzene

Comparison: Compared to these similar compounds, (2,3-Dibromopentafluoropropoxy)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The combination of these halogens enhances its electrophilic properties, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

(2,3-dibromo-1,1,2,3,3-pentafluoropropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F5O/c10-7(12,8(11,13)14)9(15,16)17-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJBNNMFIHYLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(C(F)(F)Br)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dibromopentafluoropropoxy)benzene
Reactant of Route 2
(2,3-Dibromopentafluoropropoxy)benzene
Reactant of Route 3
Reactant of Route 3
(2,3-Dibromopentafluoropropoxy)benzene
Reactant of Route 4
(2,3-Dibromopentafluoropropoxy)benzene
Reactant of Route 5
(2,3-Dibromopentafluoropropoxy)benzene
Reactant of Route 6
Reactant of Route 6
(2,3-Dibromopentafluoropropoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.